1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-27-17-9-6-14(7-10-17)20-23-21(28-24-20)16-8-11-19(26)25(13-16)12-15-4-2-3-5-18(15)22/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIPAUOOKZZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three primary components:
- Pyridin-2(1H)-one core : Serves as the central scaffold.
- 1-(2-Chlorobenzyl) substituent : Introduced via alkylation at the pyridinone nitrogen.
- 5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl) group : Formed through cyclization between a nitrile/carboxylic acid derivative and an amidoxime.
Key challenges include:
- Regioselective formation of the 1,2,4-oxadiazole ring.
- Compatibility of alkylation conditions with sensitive functional groups.
- Purification of intermediates prone to side reactions.
Synthesis of the Pyridin-2(1H)-one Core
Condensation and Cyclization
The pyridinone core is typically synthesized via condensation of 2-aminopyridine derivatives with malonate esters. For example, 5-cyanopyridin-2(1H)-one can be prepared by reacting 2-amino-5-cyanopyridine with diethyl ethoxymethylenemalonate under reflux, followed by thermal cyclization:
**General Procedure**:
1. 2-Amino-5-cyanopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq) are refluxed in ethanol for 4 h.
2. The intermediate is heated at 130°C for 2 h to afford 5-cyanopyridin-2(1H)-one.
Synthesis of the 1,2,4-Oxadiazole Moiety
Amidoxime Preparation
4-Methoxybenzamidoxime is synthesized by treating 4-methoxybenzamide with hydroxylamine hydrochloride in ethanol:
$$
\text{4-Methoxybenzamide} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{4-Methoxybenzamidoxime}
$$
Oxadiazole Formation via Cyclization
Method A: Superbase-Mediated Cyclization (NaOH/DMSO)
Reacting 1-(2-chlorobenzyl)-5-cyanopyridin-2(1H)-one with 4-methoxybenzamidoxime in NaOH/DMSO at room temperature facilitates one-pot oxadiazole formation:
**Procedure**:
1. 1-(2-Chlorobenzyl)-5-cyanopyridin-2(1H)-one (1.0 eq) and 4-methoxybenzamidoxime (1.2 eq) are stirred in DMSO.
2. NaOH (3.0 eq) is added, and the reaction is maintained at RT for 18 h.
3. Acidic work-up yields the target compound (Yield: 70–85%).
Advantages :
- Mild conditions prevent decomposition of sensitive groups.
- Scalable with minimal purification.
Method B: Vilsmeier Reagent Activation
For pyridinones bearing a carboxylic acid at position 5, activation with Vilsmeier reagent (POCl₃/DMF) enables efficient coupling with amidoximes:
$$
\text{5-Carboxypyridin-2(1H)-one} \xrightarrow{\text{POCl₃, DMF}} \text{Acyl chloride} \xrightarrow{\text{Amidoxime}} \text{1,2,4-Oxadiazole}
$$
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Superbase (NaOH/DMSO) | 5-Cyanopyridinone | RT, 18 h | 70–85% | Mild, one-pot, scalable |
| Vilsmeier Activation | 5-Carboxypyridinone | POCl₃/DMF, reflux | 61–93% | High yield, fewer byproducts |
| Mechanochemical | Nitrile + Amidoxime | Ball milling, solvent-free | N/A | Eco-friendly, rapid |
Challenges and Optimization Strategies
- Regioselectivity : Competing formation of 1,3,4-oxadiazoles is mitigated by using Pt catalysts or superbase conditions.
- Purification : Silica gel chromatography effectively separates oxadiazole products from unreacted amidoximes.
- Scalability : Superbase-mediated methods are preferred for industrial applications due to lower energy input.
Chemical Reactions Analysis
Characterization Techniques
Analytical methods confirm structural integrity:
Potential Chemical Reactions
The compound undergoes diverse transformations:
Oxidation
-
Mechanism : Electrophilic attack on the pyridinone ring or oxadiazole moiety.
-
Reagents : Potassium permanganate (KMnO4) in acidic conditions.
-
Products : Oxidized derivatives (e.g., pyridinone hydroxylated forms) .
Nucleophilic Substitution
-
Mechanism : Displacement of chlorine from the chlorobenzyl group.
-
Reagents : Amines (e.g., NH3) or alcohols under basic conditions.
Hydrolysis
-
Mechanism : Breakdown of the oxadiazole ring under acidic/basic conditions.
-
Reagents : HCl/H2O or NaOH/H2O.
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Products : Amide intermediates or fragmented aromatic units .
Research Findings
-
Biological Activity : Oxadiazole derivatives show NF-κB inhibition in cancer cells, suggesting potential therapeutic applications .
-
Structural Stability : The methoxyphenyl group enhances lipophilicity, influencing pharmacokinetic profiles .
-
Reactivity Trends : Electron-withdrawing groups (e.g., chlorobenzyl) stabilize reactive intermediates during substitution reactions .
Comparative Analysis of Oxadiazole Derivatives
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar oxadiazole-containing compounds displayed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Oxadiazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their efficacy as anticancer agents.
Anti-inflammatory Properties
Compounds similar to 1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been evaluated for anti-inflammatory activity. The presence of the methoxy group is often associated with reduced inflammatory responses in cellular models . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 1-(2-chlorobenzyl)-5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Uniqueness
1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development.
Biological Activity
1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including data from various studies and case reports.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H16ClN3O3
- Molecular Weight : 357.79 g/mol
- IUPAC Name : 1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Biological Activity Overview
The biological activity of this compound has been explored primarily in the following areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
The compound exhibited higher biological activity compared to doxorubicin in some assays, indicating its potential as a chemotherapeutic agent.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with the compound leads to increased apoptotic cell death in MCF cell lines, suggesting that it may activate intrinsic apoptotic pathways .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Preliminary studies indicate that the compound may inhibit acetylcholinesterase (AChE) activity, which is relevant for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several case studies have reported on the efficacy of this compound in animal models:
- Tumor Growth Suppression : In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth compared to control groups .
- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress .
Q & A
Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of an acylhydrazide with a nitrile precursor under acidic conditions (e.g., using POCl₃ or polyphosphoric acid) .
- Step 2 : Introduction of the pyridin-2-one core through nucleophilic substitution, where the 2-chlorobenzyl group is attached using a base like K₂CO₃ in DMF at 80–100°C .
- Step 3 : Coupling of the oxadiazole moiety to the pyridin-2-one scaffold via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–90°C) . Key reagents include LiAlH₄ for reductions and NaOH/K₂CO₃ for pH control during substitutions .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the pyridin-2-one ring (e.g., the deshielded proton at δ 6.5–7.5 ppm for the aromatic systems) and the oxadiazole moiety (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 434.0925 for C₂₂H₁₇ClN₃O₃) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the chlorobenzyl and oxadiazole groups, critical for understanding steric effects .
Q. What solvents and reaction conditions optimize yield in key synthetic steps?
- Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency , while THF is preferred for Pd-catalyzed couplings to minimize side reactions .
- Temperature : Oxadiazole cyclization requires reflux (110–120°C) , while coupling reactions proceed best at 60–80°C to balance reactivity and decomposition risks .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst Optimization : Use Pd/XPhos ligands to enhance coupling efficiency and reduce catalyst loading (e.g., 0.5 mol% Pd) .
- Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole formation (from 12 hours to 30 minutes) while maintaining >85% yield .
- Purification Strategies : Employ flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the compound ≥98% purity .
Q. How do structural modifications influence biological activity?
- Oxadiazole Substitutions : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances binding to kinase targets (IC₅₀ reduced from 1.2 µM to 0.3 µM) .
- Pyridin-2-one Core : Methylation at the N1 position improves metabolic stability in hepatic microsomal assays (t½ increased from 2.1 to 6.8 hours) .
- In Silico Screening : Molecular docking (using AutoDock Vina) predicts interactions with ATP-binding pockets in kinases, guiding rational design .
Q. How should researchers resolve contradictions in spectroscopic data?
- Case Example : Discrepancies in ¹³C NMR signals for the oxadiazole C5 carbon (δ 165–170 ppm vs. δ 155–160 ppm) may arise from tautomerism. Use variable-temperature NMR to identify dominant tautomers .
- Cross-Validation : Compare HRMS data with computational predictions (e.g., Gaussian 16 DFT calculations) to confirm molecular geometry .
- Crystallographic Refinement : Resolve ambiguous NOE signals by overlaying X-ray structures with NMR-derived models .
Methodological Tables
Table 1 : Key Reaction Conditions for Oxadiazole-Pyridin-2-one Synthesis
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole Cyclization | POCl₃, 110°C, 12 h | 70–75% | |
| Pyridin-2-one Substitution | K₂CO₃, DMF, 80°C | 65–70% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 70°C | 60–68% |
Table 2 : Biological Activity vs. Structural Features
| Modification | Target (e.g., Kinase X) | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-Methoxyphenyl | Wild-type | 1.2 | Baseline |
| 4-Nitrophenyl | Mutant-resistant | 0.3 | Enhanced potency |
| N1-Methyl | Kinase Y | 0.9 | Improved selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
